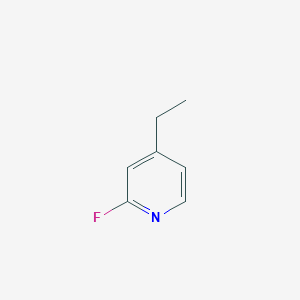

4-Ethyl-2-fluoropyridine

Cat. No. B051586

Key on ui cas rn:

111887-68-4

M. Wt: 125.14 g/mol

InChI Key: ADUKLIOGUJGWMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05859255

Procedure details

A solution containing 4-ethylpyridine (12.8 g, 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with solid sodium bicarbonate and extracted with dichloromethane. The organic extracts were dried and evaporated to a yellow oil (9.54 g) which contained ethlpyridine (78 % conversion), 2-fluoropyridine and other minor products by GC/MS. The oil redissolved in dichloromethane and washed with 2N HCI solution, dried (MgSO4) and evaporated to a clear oil to give 2-fluoro-4-ethylpyridine in >95% purity (6.3 g, 54% based on 78% conversion); δH (200 MHz, CDCl3, Me4Si) 1.26 ppm (3H, t, J 7.6, CH3), 2.69 (2H, q, J 7.6, CH2), 6.75 (1H, s, H-3), 7.02 (1H, d m, J 5.1, H-5), 8.09 (1H, d, J 5.1, H-6); δC (50 MHz, CDCl3, Me4Si) 14.1 ppm (s, CH3), 28.2 (d, 4JC-F 2.7, CH2), 108.5 (d, 2JC-F 36.5, C-3), 121.3 (d, 4JC-F 3.9, C-5), 147.3 (d, 3JC-F 15.2, C-6), 159.3 (d, 3JC-F 7.8, C-4), 164.2 (d, 1JC-F 236.3, C-2); δF (235 MHz, CDCl3, CFC13) 69.9 ppm (s); m/z (E1+125 (M+, 100%), 110 (47), 97 (15), 83 (13).

[Compound]

Name

CF2ClCFCl2

Quantity

150 mL

Type

solvent

Reaction Step Two

[Compound]

Name

lime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

fluorine

Quantity

165 mmol

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].II.[F:11]F.C(=O)(O)[O-].[Na+]>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:11][C:5]1[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][N:6]=1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

12.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

30.5 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

[Compound]

|

Name

|

CF2ClCFCl2

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

lime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

fluorine

|

|

Quantity

|

165 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a drying tube

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a yellow oil (9.54 g) which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil redissolved in dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2N HCI solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a clear oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=NC=CC(=C1)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |